molecular formula C5H10FN B11927786 3-(1-Fluoroethyl)azetidine

3-(1-Fluoroethyl)azetidine

Cat. No.: B11927786
M. Wt: 103.14 g/mol
InChI Key: WRZWJJCBGOYDEV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(1-Fluoroethyl)azetidine, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, where an imine and an alkene undergo photochemical cycloaddition to form the azetidine ring . Another approach involves nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .

Industrial Production Methods: Industrial production of azetidines can involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. The use of photochemical reactions and nucleophilic substitutions are common due to their efficiency and relatively straightforward reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Fluoroethyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The fluoroethyl group can be oxidized under specific conditions.

    Reduction: The azetidine ring can be reduced to form different derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluoroethyl ketones, while reduction can produce various azetidine derivatives .

Scientific Research Applications

3-(1-Fluoroethyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Fluoroethyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring and fluoroethyl group. The ring strain in azetidines makes them highly reactive, allowing them to participate in various chemical reactions. The fluoroethyl group can enhance the compound’s stability and reactivity, influencing its interaction with biological targets .

Comparison with Similar Compounds

Comparison: 3-(1-Fluoroethyl)azetidine is unique due to its four-membered ring structure, which balances stability and reactivity. Compared to aziridines, it is more stable and easier to handle, while still maintaining significant reactivity. Compared to pyrrolidines, it is more reactive due to higher ring strain, making it suitable for applications requiring high reactivity .

Properties

Molecular Formula

C5H10FN

Molecular Weight

103.14 g/mol

IUPAC Name

3-(1-fluoroethyl)azetidine

InChI

InChI=1S/C5H10FN/c1-4(6)5-2-7-3-5/h4-5,7H,2-3H2,1H3

InChI Key

WRZWJJCBGOYDEV-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC1)F

Origin of Product

United States

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